1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C11H14ClNO2 This compound is characterized by the presence of an amino group, an ethoxy group, and a chloropropanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-ethoxyphenol as the primary starting material.
Chlorination: The phenol group is chlorinated using thionyl chloride (SOCl2) to form 3-amino-5-ethoxyphenyl chloride.
Formation of Chloropropanone: The chlorinated intermediate is then reacted with 2-chloropropanone in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like NaOH or KOH.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-5-methoxyphenyl)-1-chloropropan-2-one
- 1-(3-Amino-5-ethoxyphenyl)-1-bromopropan-2-one
- 1-(3-Amino-5-ethoxyphenyl)-1-iodopropan-2-one
Uniqueness
1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and an ethoxy group on the benzene ring, along with a chloropropanone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(3-amino-5-ethoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-5-8(4-9(13)6-10)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
InChI Key |
NEJYSNSRBTZQMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)N)C(C(=O)C)Cl |
Origin of Product |
United States |
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